tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of tert-butyl, difluoro, and iodo substituents on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:
Bromination: Starting with 4,6-difluoroindole, bromination at the 3-position using N-bromosuccinimide (NBS) in the presence of a catalyst.
Iodination: The brominated intermediate is then subjected to iodination using sodium iodide (NaI) in the presence of a suitable oxidizing agent.
tert-Butyl Protection: The indole nitrogen is protected using tert-butyl chloroformate in the presence of a base like triethylamine.
Carboxylation: Finally, the carboxylate group is introduced using a carboxylating agent such as carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodo group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of deiodinated products.
Coupling: Formation of biaryl or alkyne-linked products.
Scientific Research Applications
tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The difluoro and iodo substituents can enhance its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific proteins, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4,5-difluoro-1H-indole-1-carboxylate
- tert-Butyl 4,6-dichloro-3-iodo-1H-indole-1-carboxylate
- tert-Butyl 4,6-difluoro-3-bromo-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 4,6-difluoro-3-iodo-1H-indole-1-carboxylate is unique due to the presence of both difluoro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H12F2INO2 |
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Molecular Weight |
379.14 g/mol |
IUPAC Name |
tert-butyl 4,6-difluoro-3-iodoindole-1-carboxylate |
InChI |
InChI=1S/C13H12F2INO2/c1-13(2,3)19-12(18)17-6-9(16)11-8(15)4-7(14)5-10(11)17/h4-6H,1-3H3 |
InChI Key |
HMDQZCYKAYTXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2F)F)I |
Origin of Product |
United States |
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